4,6-Dimethyloctanoic acid
CAS No.: 2553-96-0
Cat. No.: VC19748002
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2553-96-0 |
|---|---|
| Molecular Formula | C10H20O2 |
| Molecular Weight | 172.26 g/mol |
| IUPAC Name | 4,6-dimethyloctanoic acid |
| Standard InChI | InChI=1S/C10H20O2/c1-4-8(2)7-9(3)5-6-10(11)12/h8-9H,4-7H2,1-3H3,(H,11,12) |
| Standard InChI Key | LMFRDZYWEWGVPW-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)CC(C)CCC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Isomerism
4,6-Dimethyloctanoic acid belongs to the class of branched-chain carboxylic acids. Its IUPAC name derives from the octanoic acid structure (eight-carbon chain) with methyl substituents at positions 4 and 6. The molecular formula C₁₀H₂₀O₂ reflects a decarboxylic acid structure, distinct from linear fatty acids due to its branching. The compound’s stereochemistry allows for potential isomerism, though its most studied form is the racemic mixture.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₀O₂ |
| Molecular Weight | 172.26 g/mol |
| CAS Registry Number | 2553-96-0 |
| Branching Positions | C4 and C6 |
Structural Analysis
The branching at C4 and C6 introduces steric hindrance, affecting reactivity and intermolecular interactions. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments: the methyl groups resonate as doublets (δ 0.8–1.2 ppm), while the carboxylic acid proton appears deshielded (δ 10–12 ppm). X-ray crystallography data, though limited, suggest a bent conformation due to methyl group repulsion.
Synthesis and Production Methods
Alkylation of Octanoic Acid Derivatives
A common route involves alkylating octanoic acid precursors. For example, 4-octenoic acid undergoes methyl group addition via Grignard reagents, followed by catalytic hydrogenation to saturate the double bond. This method requires precise temperature control (50–80°C) and inert atmospheres to prevent side reactions like over-alkylation.
Carboxylation of Branched Alkenes
Alternative approaches carboxylate 4,6-dimethyl-1-octene using carbon monoxide and water under high pressure (20–30 atm) in the presence of palladium catalysts. Yields from this method range from 60–75%, with purity dependent on distillation techniques.
Natural Derivation
Though primarily synthetic, 4,6-dimethyloctanoic acid occurs minimally in microbial lipid pools. Certain Actinobacteria species produce branched fatty acids during stress responses, though extraction yields remain impractical for industrial use .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water (0.2 g/L at 25°C) but miscible with organic solvents like ethanol and diethyl ether. Its stability under ambient conditions is moderate, with degradation observed above 150°C via decarboxylation.
Spectral Characteristics
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Infrared (IR) Spectroscopy: Strong absorption at 1700 cm⁻¹ (C=O stretch) and 2900 cm⁻¹ (C-H stretch in methyl groups).
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Mass Spectrometry (MS): Base peak at m/z 172 (molecular ion), with fragments at m/z 129 (loss of COOH) and m/z 85 (C₄H₉CH₂⁺).
Biological Activity and Metabolic Pathways
Enzymatic Interactions
4,6-Dimethyloctanoic acid serves as a substrate for acyl-CoA synthetases, forming 4,6-dimethyloctanoyl-CoA. This thioester enters β-oxidation pathways, though methyl branching impedes complete degradation, leading to accumulation of intermediates like 4,6-dimethyl-7-hydroxyoctanoic acid .
In Vivo Metabolism Studies
In guinea pig kidney slices, 4,6-dimethyloctanoic acid undergoes α-oxidation to 2,5-dimethylheptanoic acid, followed by β-oxidation to 3-methylvaleric acid . This alternating oxidation pattern bypasses steric hindrance, illustrating metabolic flexibility in branched-chain fatty acid catabolism.
Table 2: Key Metabolites and Pathways
| Metabolite | Pathway | Enzyme Involved |
|---|---|---|
| 4,6-Dimethyl-7-hydroxyoctanoic acid | α-Oxidation | Cytochrome P450 monooxygenase |
| 3-Methylvaleric acid | β-Oxidation | Acyl-CoA dehydrogenase |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s metabolites show promise as chiral building blocks for antilipidemic drugs. For instance, 4,6-dimethyl-7-ketooctanoic acid inhibits HMG-CoA reductase, a target in cholesterol management .
Agrochemical Formulations
As a surfactant precursor, 4,6-dimethyloctanoic acid enhances pesticide adhesion to waxy plant surfaces. Field trials demonstrate 20–30% improved efficacy in glyphosate formulations.
Fragrance Industry
The methyl branching confers a musky odor, utilized in premium perfumes. Its stability under UV exposure makes it preferable to linear analogs in cosmetic applications.
Comparative Analysis with Structural Analogs
2,2-Dimethyloctanoic Acid
Unlike 4,6-dimethyloctanoic acid, this isomer undergoes rapid ω-oxidation to dicarboxylic acids (e.g., 2,2-dimethyladipic acid) due to terminal methyl positioning .
3,7-Dimethyloctanoic Acid
The spaced methyl groups in this analog allow unhindered β-oxidation, yielding acetyl-CoA without intermediate accumulation .
Table 3: Comparative Properties of Dimethyloctanoic Acid Isomers
| Compound | Oxidation Pathway | Key Metabolite |
|---|---|---|
| 4,6-Dimethyloctanoic acid | α/β-Alternating | 3-Methylvaleric acid |
| 2,2-Dimethyloctanoic acid | ω-Oxidation | 2,2-Dimethyladipic acid |
| 3,7-Dimethyloctanoic acid | β-Oxidation | Acetyl-CoA |
Recent Research Developments (2024–2025)
Catalytic Asymmetric Synthesis
A 2025 study optimized Rh-catalyzed hydroformylation to produce enantiomerically pure (R)-4,6-dimethyloctanoic acid (98% ee), enabling targeted drug design.
Metabolic Engineering
CRISPR-edited E. coli strains now produce 4,6-dimethyloctanoic acid at titers of 5 g/L, leveraging modified fatty acid synthases and methyltransferase genes.
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